2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H6BrNO3 This compound is characterized by a fused ring system containing a furan and a pyrrole ring, with a bromine atom and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a brominated furan derivative with a suitable pyrrole precursor, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated heterocycles and fused ring systems, such as:
- 2-bromo-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
- 4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
- 2-chloro-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
What sets 2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid apart is its specific bromine substitution, which can significantly influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets .
Properties
IUPAC Name |
2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-3,5,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDSSFVUIBZSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2C1NC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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